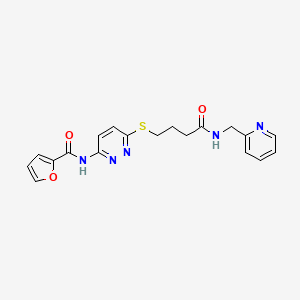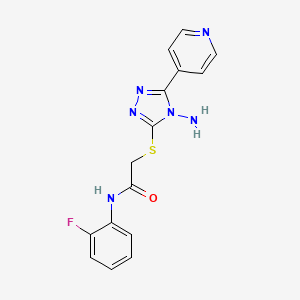
(m-Tolylsulfonyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(m-Tolylsulfonyl)glycine is a synthetic organic compound with the molecular formula C₉H₁₁NO₄S and a molecular weight of 229.25 g/mol. It is primarily used as a reagent in organic synthesis and has applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: (m-Tolylsulfonyl)glycine can be synthesized through the reaction of glycine with m-toluenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory preparation. The process may include additional purification steps to achieve the required purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions: (m-Tolylsulfonyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the process.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted glycine derivatives depending on the substituent introduced.
Scientific Research Applications
(m-Tolylsulfonyl)glycine is utilized in several scientific research areas:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of sulfonyl-containing compounds.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.
Medicine: Research explores its potential as a precursor for drug development and therapeutic agents.
Industry: It is employed in the synthesis of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (m-Tolylsulfonyl)glycine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
p-Tolylsulfonylglycine: Similar structure but with the sulfonyl group attached to the para position of the tolyl ring.
Benzylsulfonylglycine: Contains a benzyl group instead of a tolyl group.
Methanesulfonylglycine: Features a methanesulfonyl group instead of a tolylsulfonyl group.
Uniqueness: (m-Tolylsulfonyl)glycine is unique due to the specific positioning of the sulfonyl group on the meta position of the tolyl ring, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other sulfonylglycine derivatives and can lead to different chemical and biological properties .
Properties
IUPAC Name |
2-[(3-methylphenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-7-3-2-4-8(5-7)15(13,14)10-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWHUIBFHVGSNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 5,5,7,7-tetramethyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2425339.png)

![Methyl 5-cyano-2-hydroxy-4-(4-methylphenyl)-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2425341.png)
![2-[(E)-but-2-enyl]-6-cyclopentyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2425344.png)
![N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2425346.png)



![5-[(2,5-Dimethylphenyl)methyl]-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2425355.png)


![1-(hydroxymethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol hydrochloride](/img/structure/B2425359.png)

![N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2425362.png)
